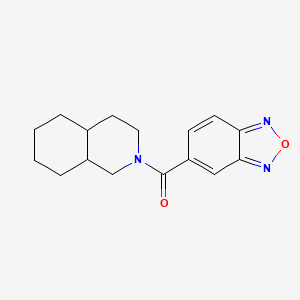![molecular formula C16H18N2O4 B7430111 3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7430111.png)
3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a neuroprotective agent and for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to regulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit various therapeutic effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, future studies could focus on improving the solubility of this compound to make it easier to administer in lab experiments. Finally, further studies could be conducted to explore its potential use in clinical settings.
In conclusion, 3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for the development of new drugs and its use in clinical settings.
Synthesemethoden
The synthesis of 3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-oxo-1,4-benzoxazin-4-yl)ethylamine with cyclopentanone in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. Other methods involve the use of different starting materials and reaction conditions to achieve the synthesis of this compound.
Eigenschaften
IUPAC Name |
3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-12-6-5-11(9-12)16(21)17-7-8-18-13-3-1-2-4-14(13)22-10-15(18)20/h1-4,11H,5-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPMENUQKQXBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(=O)NCCN2C(=O)COC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-aminoethyl)-1-[2-oxo-2-(3-pyridin-3-ylpyrrolidin-1-yl)acetyl]piperidine-3-carboxamide](/img/structure/B7430042.png)

![ethyl 5-[[methyl-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amino]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B7430052.png)
![N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide](/img/structure/B7430054.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone](/img/structure/B7430055.png)

![N-(3-pyridazin-3-yloxyphenyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B7430059.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide](/img/structure/B7430062.png)
![Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7430083.png)
![1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea](/img/structure/B7430098.png)
![methyl (3aS,7aS)-2-[[5-(oxan-4-yl)-1,3-thiazol-2-yl]carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B7430100.png)
![2,2-Difluoro-2-(2-fluorophenyl)-1-[8-(2,2,2-trifluoroacetyl)-4,8-diazatricyclo[5.2.2.02,6]undecan-4-yl]ethanone](/img/structure/B7430107.png)
![N'-(1,2,3,4,5,6,7,7a-octahydroindol-3a-ylmethyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]oxamide](/img/structure/B7430112.png)
![tert-butyl 3-[4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430125.png)